(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol
Description
(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol is a pyrrolidine-based compound featuring a 5-methylfuran-2-yl substituent at the 4-position and a hydroxymethyl group at the 3-position. The pyrrolidine ring provides a flexible scaffold, while the methylfuran moiety introduces electron-rich aromatic characteristics.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
[4-(5-methylfuran-2-yl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C10H15NO2/c1-7-2-3-10(13-7)9-5-11-4-8(9)6-12/h2-3,8-9,11-12H,4-6H2,1H3 |
InChI Key |
PACIQNCZJXVMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2CNCC2CO |
Origin of Product |
United States |
Preparation Methods
Cyclization of Donor–Acceptor Cyclopropanes
Research indicates that donor–acceptor cyclopropanes bearing ester groups can be transformed into pyrrolidin-2-one derivatives via acid-catalyzed cyclization, which can be further manipulated to obtain the target pyrrolidine.
Donor–acceptor cyclopropanes + amines → Pyrrolidin-2-one derivatives
Example: Refluxing with acetic acid in toluene yields 1,5-diaryl pyrrolidin-2-ones, which can be deprotected to pyrrolidines.
Multi-step Synthesis from Cyclopropanes
A typical route involves:
- Preparation of cyclopropane derivatives with appropriate substituents.
- Reaction with amines under thermal or catalytic conditions to induce ring expansion or cyclization.
- Subsequent reduction to convert pyrrolidin-2-ones into pyrrolidines.
Incorporation of the 5-Methylfuran-2-yl Group
Nucleophilic Aromatic Substitution
The 5-methylfuran-2-yl group can be introduced via nucleophilic substitution reactions on suitable intermediates, such as halogenated pyrrolidines or pyrrolidinones.
- Use of furan-2-yl derivatives with leaving groups (e.g., halides or sulfonates).
- Reaction with nucleophilic nitrogen centers under basic conditions.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| 5-Methylfuran-2-ylboronic acid | Suzuki coupling | Moderate to high |
Cross-Coupling Approaches
- Suzuki-Miyaura coupling of 5-methylfuran-2-yl boronic acids with halogenated pyrrolidines yields the desired substitution efficiently.
Functionalization at the Pyrrolidine Nitrogen to Install the Methanol Group
N-alkylation with Formaldehyde Derivatives
The methanol moiety can be introduced through N-alkylation using formaldehyde or paraformaldehyde under reductive amination conditions.
- React pyrrolidine derivatives with formaldehyde in the presence of reducing agents like sodium borohydride.
- This results in N-methylol groups attached to the nitrogen atom.
Direct Reduction of N-Formyl or N-Carbonyl Intermediates
Alternatively, oxidation of the nitrogen to formyl or carbonyl groups followed by reduction yields the methanol functionality.
Summary of the Most Effective Preparation Route
Based on the literature, an optimized synthetic pathway involves:
- Step 1: Synthesis of the pyrrolidine core via cyclization of suitable cyclopropane precursors, employing acid catalysis under reflux conditions.
- Step 2: Introduction of the 5-methylfuran-2-yl group via Suzuki coupling, utilizing 5-methylfuran-2-yl boronic acids and halogenated pyrrolidine intermediates.
- Step 3: Functionalization of the pyrrolidine nitrogen with formaldehyde derivatives to install the methanol group via reductive amination.
Data Tables and Research Outcomes
Chemical Reactions Analysis
Types of Reactions
(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative under hydrogenation conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Halogenation can be achieved using halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(5-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid.
Reduction: Formation of 4-(5-Methyltetrahydrofuran-2-yl)pyrrolidin-3-yl)methanol.
Substitution: Formation of halogenated derivatives such as 4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol.
Scientific Research Applications
(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
*Calculated molecular weight based on formula.
Key Observations:
Hydroxymethyl groups (common in all pyrrolidine derivatives) enhance solubility and hydrogen-bonding interactions.
Ring Systems :
- Pyrrolidine (target compound and ) provides conformational flexibility, aiding receptor binding. Pyridine in introduces rigidity and basicity, altering electronic properties.
Physical State :
- The oily state of may complicate formulation, whereas solid analogs like offer better stability.
Biological Activity
(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound consists of a pyrrolidine ring substituted with a 5-methylfuran moiety and a hydroxymethyl group, which may facilitate various biological interactions. This article reviews the biological activity of the compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The structural complexity of this compound suggests unique chemical properties that may enhance its bioactivity. The presence of both furan and pyrrolidine groups is expected to contribute to its solubility and reactivity, which are crucial for interaction with biological systems .
| Structural Feature | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring that may contribute to antioxidant activity. |
| Pyrrolidine Ring | A saturated five-membered ring that can exhibit neuroprotective effects. |
| Hydroxymethyl Group | Enhances solubility and may influence metabolic pathways. |
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : The furan moiety is known for its potential antimicrobial effects against various pathogens.
- Neuroprotective Effects : Compounds containing pyrrolidine rings have shown promise in neuroprotection, making this compound a candidate for neurological disorders.
- Cytotoxicity Against Cancer Cells : Similar structures have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
Case Studies and Experimental Data
- Antimicrobial Activity : A study focused on the antimicrobial properties of methanol extracts from plants containing similar furan derivatives showed significant antibacterial activity against E. coli and S. aureus . While specific data on this compound is limited, its structural analogs suggest it may possess similar properties.
- Cytotoxic Studies : In vitro assays on related compounds have indicated cytotoxic effects against human cancer cell lines such as HeLa and A549 . The mechanism of action often involves inducing apoptosis or inhibiting cell proliferation.
- Neuroprotective Potential : Research on pyrrolidine derivatives has highlighted their ability to protect neuronal cells from oxidative stress, which could be relevant for developing treatments for neurodegenerative diseases .
Pharmacological Profile
To fully understand the pharmacological implications of this compound, further bioassays are necessary. The following pharmacokinetic and pharmacodynamic parameters should be evaluated:
| Parameter | Description |
|---|---|
| Absorption | Investigate the bioavailability of the compound in biological systems. |
| Distribution | Assess how the compound distributes in various tissues post-administration. |
| Metabolism | Identify metabolic pathways and potential metabolites formed. |
| Excretion | Determine the elimination routes and half-life of the compound in vivo. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol, and how are key intermediates purified?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as:
- Step 1 : Formation of the pyrrolidine ring via cyclization of a diamine precursor under basic conditions (e.g., NaH or KOH).
- Step 2 : Introduction of the 5-methylfuran-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
- Step 3 : Reduction of a ketone intermediate to the methanol group using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) are used to isolate intermediates and final products .
Q. How is (4-(5-Methylfuran-3-yl)pyrrolidin-3-yl)methanol characterized spectroscopically?
- Methodological Answer : Key techniques include:
- 13C NMR : Peaks at δ 110–120 ppm (furan C-2/C-5), δ 60–70 ppm (pyrrolidine C-3/C-4), and δ 55–60 ppm (methanol CH2OH) .
- IR Spectroscopy : Broad O-H stretch (~3200–3500 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (M⁺) matched to the exact mass (e.g., 195.137 Da for related analogs) .
Q. What solvents and reaction conditions optimize the yield of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions, while ethanol/water mixtures improve reduction steps. Temperature control (0–25°C) minimizes side reactions during cyclization .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence biological activity?
- Methodological Answer : Enantiomers of pyrrolidine derivatives exhibit distinct interactions with biological targets. For example:
- (3S,4R)-isomer : Shows higher affinity for neurotransmitter receptors (e.g., dopamine D2) due to spatial alignment of the hydroxymethyl group with receptor pockets.
- (3R,4S)-isomer : Often less active due to steric hindrance.
- Experimental Validation : Chiral HPLC or enzymatic resolution separates enantiomers, followed by in vitro binding assays .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurities or assay variability. Solutions include:
- Reproducibility Checks : Re-synthesize the compound using literature protocols and validate purity via HPLC (>98%).
- Control Experiments : Test against known receptor antagonists/agonists to confirm target specificity.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and identifies false positives .
Q. Can the furan ring undergo metabolic oxidation, and how is this studied experimentally?
- Methodological Answer : The 5-methylfuran moiety is susceptible to cytochrome P450-mediated oxidation. Methods to assess metabolism include:
- In Vitro Studies : Incubate with liver microsomes and detect dihydrofuran metabolites via LC-MS/MS.
- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic pathways in rodent models .
Q. What role does the hydroxymethyl group play in stabilizing intermolecular interactions?
- Methodological Answer : The -CH2OH group forms hydrogen bonds with protein residues (e.g., serine, tyrosine). Techniques to study this:
- X-ray Crystallography : Resolve crystal structures of the compound bound to target enzymes.
- Thermodynamic Analysis : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
